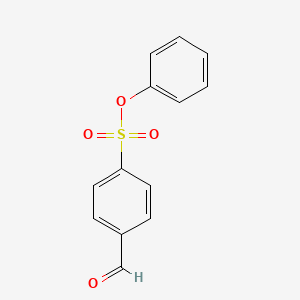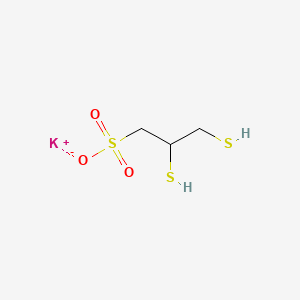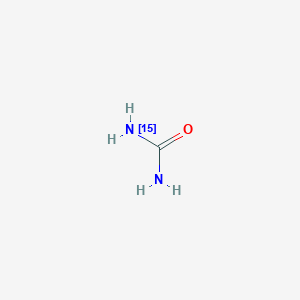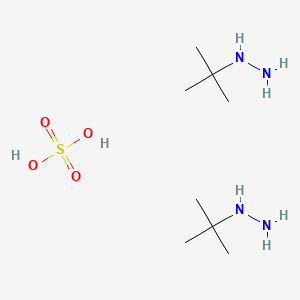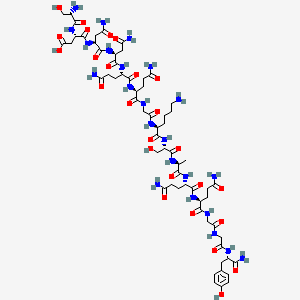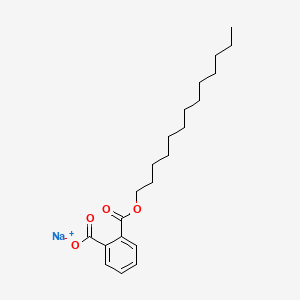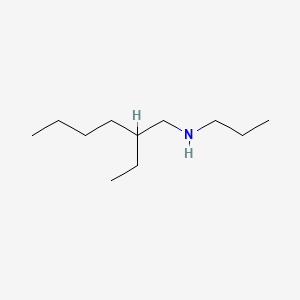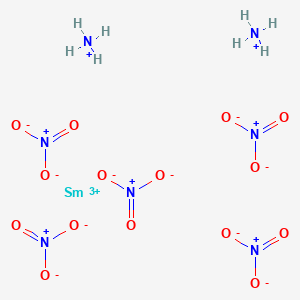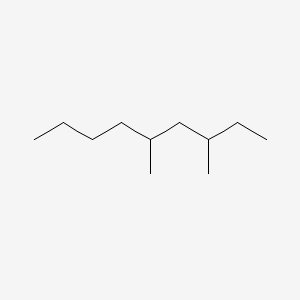
Nonane, 3,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonane, 3,5-dimethyl-: is an organic compound with the molecular formula C₁₁H₂₄ . It is a branched alkane, which means it is a saturated hydrocarbon with a non-linear structure. This compound is part of the larger family of alkanes, which are characterized by single bonds between carbon atoms and a general formula of CₙH₂ₙ₊₂ . Nonane, 3,5-dimethyl- is used in various industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nonane, 3,5-dimethyl- can be synthesized through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as 3,5-dimethylhexane , with a longer-chain alkyl halide under the presence of a strong base like sodium hydride. The reaction typically occurs in an inert solvent such as tetrahydrofuran at elevated temperatures.
Industrial Production Methods: In an industrial setting, nonane, 3,5-dimethyl- can be produced through catalytic cracking and reforming of petroleum fractions. This process involves breaking down larger hydrocarbon molecules into smaller ones using catalysts and high temperatures. The resulting mixture is then separated and purified to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: Nonane, 3,5-dimethyl- undergoes various chemical reactions typical of alkanes, including:
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Although alkanes are generally resistant to reduction, they can be hydrogenated under specific conditions to form more saturated hydrocarbons.
Substitution: Nonane, 3,5-dimethyl- can undergo halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of light or heat.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Hydrogen gas (H₂) with a metal catalyst such as palladium or platinum
Substitution: Chlorine (Cl₂) or bromine (Br₂) with ultraviolet light or heat
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids
Reduction: More saturated hydrocarbons
Substitution: Halogenated alkanes
Applications De Recherche Scientifique
Nonane, 3,5-dimethyl- has several applications in scientific research and industry:
Chemistry: It is used as a solvent and a reference compound in gas chromatography due to its well-defined boiling point and retention time.
Biology: It serves as a model compound for studying the behavior of branched alkanes in biological systems.
Medicine: While not directly used in medicine, derivatives of nonane, 3,5-dimethyl- are explored for their potential therapeutic properties.
Industry: It is used in the formulation of lubricants, fuels, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of nonane, 3,5-dimethyl- in chemical reactions involves the interaction of its carbon-hydrogen bonds with various reagents. For example, during oxidation, the carbon-hydrogen bonds are broken, and oxygen atoms are inserted to form new functional groups. In substitution reactions, the hydrogen atoms are replaced by halogen atoms through a free radical mechanism initiated by light or heat.
Comparaison Avec Des Composés Similaires
Nonane: A straight-chain alkane with the formula .
3,3-Dimethylnonane: Another branched alkane with a similar structure but different branching points.
4,5-Dimethylnonane: A branched alkane with methyl groups on the fourth and fifth carbon atoms.
Uniqueness: Nonane, 3,5-dimethyl- is unique due to its specific branching pattern, which affects its physical and chemical properties. For example, its boiling point and reactivity may differ from other isomers due to the position of the methyl groups.
Propriétés
Numéro CAS |
17302-25-9 |
|---|---|
Formule moléculaire |
C11H24 |
Poids moléculaire |
156.31 g/mol |
Nom IUPAC |
3,5-dimethylnonane |
InChI |
InChI=1S/C11H24/c1-5-7-8-11(4)9-10(3)6-2/h10-11H,5-9H2,1-4H3 |
Clé InChI |
BAFVBVRBYKSWCE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)CC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



